B1192344 BMS-911172

BMS-911172

Cat. No. B1192344
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). BMS-911172 was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. BMS-911172 may be useful for the treatment of neuropathic pain

Scientific Research Applications

JAK2 Inhibition and Myeloproliferative Neoplasms

BMS-911543 is primarily recognized for its role as a potent and selective inhibitor of Janus kinase 2 (JAK2). This specific inhibition is significant in treating myeloproliferative neoplasms (MPNs). Research has shown that BMS-911543 exhibits potent anti-proliferative effects in cell lines dependent on JAK2 signaling, demonstrating its efficacy in conditions where JAK2 is constitutively active (Purandare et al., 2012). Additionally, it shows promise in in vivo models of JAK2 signaling, indicating its potential for broader therapeutic applications.

Phase 1/2a Study in Myelofibrosis

In a multicenter Phase 1/2a study, BMS-911543 was evaluated for its safety, pharmacokinetics, and preliminary efficacy in treating myelofibrosis, a type of MPN. This study aimed to ascertain the maximum tolerated dose and to observe its effects on various biological markers related to myelofibrosis. The results from this study highlighted the drug's potential in controlling symptoms and reducing spleen volume in patients, including those previously treated with other JAK inhibitors (Roberts et al., 2013).

Synthesis and Chemical Characterization

The development of BMS-911543 involved innovative synthetic techniques, including a Ni-catalyzed C-H functionalization to construct its complex heterocyclic structure. This efficient synthesis, starting from basic materials and achieved in a few steps, is crucial for the large-scale production and further research of the compound (Fitzgerald et al., 2015).

Bioanalytical Assay Development

To facilitate clinical studies and therapeutic monitoring of BMS-911543, a UHPLC-MS/MS bioanalytical assay was developed. This assay provides a robust, accurate, and rapid method for quantifying BMS-911543 in human plasma, essential for dose optimization and pharmacokinetic studies (Liu et al., 2015).

properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-911172;  BMS 911172;  BMS911172

Origin of Product

United States

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